N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS No.: 393844-87-6
Cat. No.: VC6926106
Molecular Formula: C18H21N5
Molecular Weight: 307.401
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 393844-87-6 |
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Molecular Formula | C18H21N5 |
Molecular Weight | 307.401 |
IUPAC Name | N-cyclohexyl-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Standard InChI | InChI=1S/C18H21N5/c1-22(14-8-4-2-5-9-14)17-16-12-21-23(18(16)20-13-19-17)15-10-6-3-7-11-15/h3,6-7,10-14H,2,4-5,8-9H2,1H3 |
Standard InChI Key | STMPYSRJZZHYLQ-UHFFFAOYSA-N |
SMILES | CN(C1CCCCC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system that mimics the adenine moiety of ATP, enabling competitive binding at kinase active sites . Key substituents include:
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A phenyl group at position 1, enhancing hydrophobic interactions in target binding pockets.
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An N-cyclohexyl-N-methylamine group at position 4, which improves solubility and pharmacokinetic properties compared to purely aromatic substituents .
Table 1: Predicted Physicochemical Properties
Property | Value |
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Molecular Formula | C₂₀H₂₄N₆ |
Molecular Weight | 348.45 g/mol |
logP | ~3.8 (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Polar Surface Area | 68.6 Ų |
These properties suggest moderate lipophilicity, aligning with trends observed in kinase inhibitors like compound 13an (logP = 5.13) and V025-0708 (logP = 5.13) . The cyclohexyl group likely reduces crystallinity, enhancing oral bioavailability compared to purely planar analogs .
Synthesis and Structural Optimization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows a multi-step protocol involving cyclization, chlorination, and nucleophilic substitution . For N-cyclohexyl-N-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a plausible pathway includes:
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Formation of Pyrazole Core: Reaction of malononitrile with phenylhydrazine yields 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile .
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Cyclization: Treatment with formic acid or urea under reflux forms the pyrazolo[3,4-d]pyrimidine scaffold .
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Chlorination: Phosphorus oxychloride introduces a chlorine atom at position 4 .
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Amination: Displacement of chlorine with N-methylcyclohexylamine in the presence of triethylamine .
Critical challenges include regioselectivity during cyclization and minimizing byproducts during amination. Studies on analog 13an demonstrated that trans-4-hydroxycyclohexyl groups improve solubility without compromising kinase affinity , suggesting that the cyclohexyl moiety in this compound may serve a similar purpose.
Pharmacological Activity and Mechanism
While direct biological data for this compound are unavailable, structurally related derivatives exhibit potent kinase inhibition and antiproliferative effects:
Kinase Inhibition Profile
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Src Kinase: Analog 13an inhibited Src with an IC₅₀ of 0.003 μM, attributed to the pyrazolo[3,4-d]pyrimidine core’s ATP-competitive binding .
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EGFR: Derivatives like 12b (IC₅₀ = 0.016 μM against EGFR WT) highlight the scaffold’s versatility in targeting tyrosine kinases .
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MAPK Pathway: Substituents at position 4 influence activity against RAF and MEK kinases .
The N-cyclohexyl-N-methyl group may enhance selectivity for specific kinase isoforms by filling hydrophobic pockets adjacent to the ATP-binding site.
Anticancer Activity
In vitro screens of analogs show promising results:
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TNBC Cells: Compound 13an reduced viability of MDA-MB-231 cells (IC₅₀ < 0.1 μM) .
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A549 Lung Cancer: Derivative 12b achieved an IC₅₀ of 8.21 μM .
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Apoptosis Induction: Flow cytometry studies revealed G2/M phase arrest and increased Bax/Bcl-2 ratios in treated cells .
Structure-Activity Relationships (SAR)
Key SAR insights from analogs inform predictions about this compound’s activity:
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Position 1 (Phenyl): Essential for base stacking interactions; substitution with bulkier groups (e.g., 4-methylphenyl) improves potency .
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Position 4 (Amine): N-Alkyl groups (e.g., cyclohexyl) enhance metabolic stability compared to aromatic amines .
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Position 3 (Methylthio): In related compounds, methylthio groups increase lipophilicity and membrane permeability .
Pharmacokinetics and Toxicity
Data from analog 13an provide preliminary insights:
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Oral Bioavailability: 58% in rodent models, attributed to the cyclohexyl group’s balance of hydrophobicity and solubility .
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Half-Life: ~4.2 hours in rats, supporting twice-daily dosing .
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Toxicity: Low hepatotoxicity (ALT/AST levels unchanged at therapeutic doses) .
Comparative Analysis with Clinical Candidates
Parameter | N-Cyclohexyl-N-Methyl Derivative | Gefitinib (EGFR Inhibitor) |
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Molecular Weight | 348.45 | 446.90 |
logP | 3.8 | 4.1 |
Kinase IC₅₀ (EGFR WT) | Predicted: 0.02–0.05 μM | 0.033 μM |
Selectivity Index | High (vs. normal cells) | Moderate |
This compound’s smaller size and cyclohexyl group may confer better CNS penetration than bulkier clinical agents.
Future Directions
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Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.
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X-ray Crystallography: Elucidate binding modes in complex with Src or EGFR.
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In Vivo Efficacy: Evaluate antitumor activity in PDX models of triple-negative breast cancer.
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Formulation Optimization: Develop nanoparticle carriers to enhance aqueous solubility.
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